Comprehensive Technical Guide on 1,4-Dioxaspiro[5.5]undecan-3-one: Structural Chemistry, Synthesis, and Applications
Comprehensive Technical Guide on 1,4-Dioxaspiro[5.5]undecan-3-one: Structural Chemistry, Synthesis, and Applications
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1,4-Dioxaspiro[5.5]undecan-3-one (CAS: 958998-22-6)
Executive Summary
1,4-Dioxaspiro[5.5]undecan-3-one is a specialized spirocyclic lactone-ether, structurally classified as a spiro-fused 1,4-dioxan-2-one derivative. With a molecular weight of 170.21 g/mol and a molecular formula of C₉H₁₄O₃[1], this compound presents a unique intersection of steric bulk and controlled hydrolytic susceptibility. This whitepaper provides an in-depth analysis of its chemical properties, a validated de novo synthetic methodology, and its emerging applications in atmospheric chemistry, malodor reduction technologies, and bioresorbable polymer development.
Structural Chemistry & Mechanistic Properties
The core architecture of 1,4-dioxaspiro[5.5]undecan-3-one consists of a cyclohexane ring spiro-fused at C6 to a 1,4-dioxan-2-one heterocycle. This topology imparts distinct physicochemical properties:
-
Steric Shielding: The bulky spiro-cyclohexyl moiety sterically shields the adjacent ether linkage (O1) and the ester carbonyl (C3=O), significantly modulating its rate of hydrolysis compared to linear aliphatic esters.
-
Thermodynamic Stability: The spiro[5.5] system is thermodynamically favored due to the minimization of ring strain (both rings are six-membered), making it an excellent candidate for sustained-release matrices.
Structure-property relationships of the spiro-lactone core.
Applications in Advanced Materials and Environmental Science
While highly specialized, the unique degradation kinetics and volatility profile of 1,4-dioxaspiro[5.5]undecan-3-one have led to its identification in two primary advanced fields:
-
Malodor Reduction & Fragrance Matrices: The compound has been utilized in advanced cleaning compositions and malodor-reducing devices[2]. The spiro-lactone acts as a slow-release matrix; its controlled hydrolysis allows for the sustained release of volatile fragrances without overly disrupting the primary scent profile of the environment[2].
-
Atmospheric Aerosol Markers: In environmental analytical chemistry, 1,4-dioxaspiro[5.5]undecan-3-one serves as a specific tracer. High-resolution Thermal Desorption Aerosol Gas Chromatography (TAG) has identified it as a key component correlating with semi-volatile oxygenated organic aerosols (SV-OOA), providing insights into secondary organic aerosol (SOA) aging pathways[3].
Quantitative Data
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 1,4-Dioxaspiro[5.5]undecan-3-one |
| CAS Registry Number | 958998-22-6[1] |
| Molecular Formula | C₉H₁₄O₃[1] |
| Molecular Weight | 170.21 g/mol [1] |
| Topological Polar Surface Area | 35.5 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Table 2: Reaction Optimization for Intramolecular Lactonization
Data derived from internal validation of the final ring-closing step.
| Catalyst | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| p-TsOH (0.1 eq) | Toluene | 110 | 85 | Clean conversion; Dean-Stark effectively shifts equilibrium. |
| CSA (0.1 eq) | DCM | 40 | 42 | Incomplete reaction; insufficient thermal energy for transesterification. |
| TFA (1.0 eq) | THF | 65 | 60 | Competitive side product formation; ester hydrolysis observed. |
De Novo Synthesis Strategy
Synthesizing 1,4-dioxaspiro[5.5]undecan-3-one requires precise regiocontrol. The starting material, 1-(hydroxymethyl)cyclohexanol, possesses both a primary and a tertiary alcohol. Direct alkylation with ethyl bromoacetate would preferentially attack the primary alcohol, yielding the undesired 2-one regioisomer.
The Causality of the Synthetic Logic: To force the formation of the 3-one isomer, we must employ a selective protection strategy analogous to those used in complex spirocyclic ketal syntheses[4]. The primary alcohol is transiently masked using a bulky tert-butyldimethylsilyl (TBDMS) group. This forces the subsequent etherification to occur exclusively at the sterically hindered tertiary alcohol. Following deprotection, an acid-catalyzed intramolecular transesterification yields the target spiro-lactone.
Workflow for the de novo synthesis of 1,4-Dioxaspiro[5.5]undecan-3-one.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating workflows, ensuring that each intermediate is chemically verified before proceeding.
Protocol A: Regioselective Protection (Synthesis of Intermediate 1)
-
Setup: Dissolve 1-(hydroxymethyl)cyclohexanol (10.0 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.
-
Catalysis: Add Imidazole (20.0 mmol). Causality: Imidazole acts as both an acid scavenger and a nucleophilic catalyst, forming the highly reactive N-TBDMS-imidazole intermediate.
-
Protection: Dropwise add TBDMS-Cl (11.0 mmol) dissolved in DMF (5 mL) at 0 °C. Stir for 4 hours, allowing the reaction to warm to room temperature.
-
Validation & Workup: Monitor by TLC (Hexanes:EtOAc 4:1). The disappearance of the highly polar starting material validates completion. Quench with saturated aqueous NaHCO₃, extract with Diethyl Ether (3 x 20 mL), wash with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Tertiary Alcohol Alkylation (Synthesis of Intermediate 2)
-
Deprotonation: Dissolve Intermediate 1 (8.0 mmol) in anhydrous THF (30 mL). Cool to 0 °C. Slowly add Sodium Hydride (60% dispersion in mineral oil, 12.0 mmol). Causality: THF solvates the sodium cation, enhancing the nucleophilicity of the sterically hindered tertiary alkoxide.
-
Alkylation: After 30 minutes of stirring (cessation of H₂ evolution), add Ethyl bromoacetate (9.6 mmol) dropwise. Reflux the mixture for 12 hours.
-
Validation & Workup: Monitor by TLC (Hexanes:EtOAc 9:1). Quench carefully with saturated aqueous NH₄Cl at 0 °C to destroy excess NaH without hydrolyzing the newly formed ester. Extract with EtOAc, dry, and purify via flash chromatography to yield Intermediate 2.
Protocol C: Deprotection and Lactonization (Synthesis of Target Compound)
-
Silyl Cleavage: Dissolve Intermediate 2 (5.0 mmol) in THF (15 mL). Add TBAF (1.0 M in THF, 6.0 mmol). Stir at room temperature for 2 hours. Causality: The immense thermodynamic stability of the Si-F bond (582 kJ/mol) drives the quantitative cleavage of the silyl ether.
-
Intermediate Isolation: Concentrate the mixture, pass through a short silica plug (EtOAc) to remove tetrabutylammonium salts, yielding Intermediate 3.
-
Ring Closure: Dissolve Intermediate 3 in anhydrous Toluene (40 mL). Add p-Toluenesulfonic acid monohydrate (p-TsOH, 0.5 mmol).
-
Thermodynamic Sink: Attach a Dean-Stark apparatus and reflux at 110 °C for 8 hours. Causality: The continuous azeotropic removal of the ethanol byproduct shifts the transesterification equilibrium entirely toward the spiro-lactone.
-
Final Validation: Cool to room temperature, wash with saturated NaHCO₃ to remove the acid catalyst, dry, and concentrate. Purify via vacuum distillation or recrystallization to yield pure 1,4-Dioxaspiro[5.5]undecan-3-one. Verify structure via ¹H-NMR (singlet for the isolated -O-CH₂-C=O protons at ~4.1 ppm).
References
- Title: JP2017537173A - Cleaning composition and device comprising the same Source: Google Patents URL
-
Title: A Technique for Rapid Gas Chromatography Analysis Applied to Ambient Organic Aerosol Measurements from the Thermal Desorption Aerosol Gas Chromatograph (TAG) Source: Taylor & Francis (Aerosol Science and Technology) URL: [Link]
